8-Hydroxy-ar-turmerone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

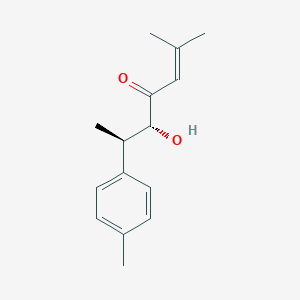

8-Hydroxy-ar-turmerone is a natural compound that is isolated from Kelussia odoratissima . It belongs to the chemical family of sesquiterpenoids . The IUPAC name for this compound is (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one . It has a molecular formula of C15H20O2 and a molecular weight of 232.323 .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-ar-turmerone includes an aromatic ring that interacts with Trp114 by making pi-pi t-shaped interaction, the ketone .

Physical And Chemical Properties Analysis

8-Hydroxy-ar-turmerone is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a rapid absorption after i.p. administration, capacity to cross the BBB and long-term brain residence .

Scientific Research Applications

Neural Stem Cell Proliferation : 8-Hydroxy-ar-turmerone (ar-turmerone) is found to increase the proliferation of neural stem cells both in vitro and in vivo. This property makes it a promising candidate for supporting regeneration in neurological diseases (Hucklenbroich et al., 2014).

Biotransformation and Acetylcholinesterase Inhibition : Biotransformation studies on ar-turmerone using Aspergillus niger resulted in oxidized metabolites with acetylcholinesterase inhibitory activities, though less potent than the parent compounds (Fujiwara et al., 2011).

Anticancer Activity : Supercritical carbon dioxide extraction of ar-turmerone from Curcuma longa Linn. showed significant antiproliferative activity against human hepatocellular carcinoma cells. This activity was linked to the induction of apoptosis via reactive oxygen species-triggered pathways (Cheng et al., 2012).

Techno-economic Evaluation in Extraction : A study on the extraction of ar-turmerone using supercritical carbon dioxide indicated high yields and relatively low solvent consumption, making it an economically viable method (Carvalho et al., 2015).

Anti-melanogenic Effects : Ar-turmerone exhibits anti-melanogenic effects by inhibiting melanin synthesis and tyrosinase activity, making it a potential therapeutic agent for treating hyperpigmentation disorders (Park et al., 2011).

Induction of Apoptotic Proteins in Cancer Cells : Ar-turmerone has been observed to induce apoptotic protein activation in human lymphoma U937 cells, suggesting its potential as a chemotherapeutic agent (Lee, 2009).

Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia, indicating its potential for treating neuroinflammatory diseases (Park et al., 2012).

Antiplatelet Activity : Ar-turmerone has shown effectiveness in inhibiting platelet aggregation, particularly induced by collagen and arachidonic acid, suggesting its utility in preventing thrombotic diseases (Lee, 2006).

Mechanism of Action

Future Directions

Ar-turmerone, a compound related to 8-Hydroxy-ar-turmerone, has been found to have potential as a mosquito repellent . Additionally, a compound derived from turmeric essential oil has been found to have neuroprotective properties . These findings suggest potential future directions for the study and application of 8-Hydroxy-ar-turmerone.

properties

IUPAC Name |

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUWGLUFTZZAX-IUODEOHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-ar-turmerone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.